molecular formula C18H17F3N2O3S B4980799 [4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

[4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B4980799
M. Wt: 398.4 g/mol
InChI Key: VUWXTUCNQDCCDN-UHFFFAOYSA-N
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Description

[4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: is a versatile chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable in medicinal chemistry, drug development, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, it is used to study enzyme interactions and protein binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, [4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs for treating diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
  • (4-Nitrophenyl)(piperazino)methanone
  • Triazolo[4,3-a]pyrazine derivatives

Uniqueness: Compared to similar compounds, [4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-6-4-5-14(13-15)17(24)22-9-11-23(12-10-22)27(25,26)16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWXTUCNQDCCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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